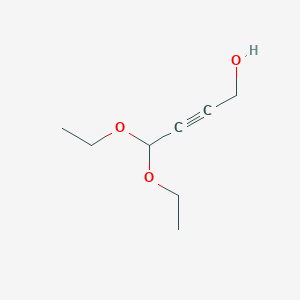
4,4-Diethoxybut-2-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Michael Addition Reactions
4,4-Diethoxybut-2-yn-1-ol and its derivatives are utilized in Michael addition reactions. For example, 1,1-Diethoxybut-3-yn-2-one, a related compound, reacts with nitrogen and oxygen nucleophiles to produce Michael adducts. These adducts form β-substituted α,β-unsaturated ketones, demonstrating the compound's utility in creating stereospecific chemical structures (Sengee & Sydnes, 2011).
Palladium-Catalyzed Synthesis
Palladium-catalyzed reactions involving 4,4-Diethoxybut-2-yn-1-ol derivatives have been explored. For instance, oxidative cyclization–alkoxycarbonylation of 4-yn-1-ols, including those similar to 4,4-Diethoxybut-2-yn-1-ol, leads to the formation of various chemical compounds such as tetrahydrofurans (Gabriele et al., 2000).
Synthesis of Heterocyclic Compounds
The compound is instrumental in synthesizing heterocyclic compounds. For example, the reaction of derivatives of 4,4-Diethoxybut-2-yn-1-ol with bis-nucleophiles can lead to the formation of unstable Michael-addition products, which then undergo secondary reactions to form heterocyclic compounds (Sengee & Sydnes, 2011).
Cyclization Reactions
Cyclization of derivatives of 4,4-Diethoxybut-2-yn-1-ol has been studied. These reactions lead to the formation of complex structures like 2-arylpyrrolidines and bipyrrole derivatives, showcasing the compound's role in diverse chemical syntheses (Smolobochkin et al., 2016).
Synthesis of Constrained Analog Compounds
4,4-Diethoxybut-2-yn-1-ol derivatives are used in the synthesis of conformationally constrained analogs of various compounds. This is evident in the synthesis of analogs of DDATHF, where the compound is used as a starting material (Taylor et al., 1997).
Safety And Hazards
“4,4-Diethoxybut-2-yn-1-ol” has several safety precautions associated with it. These include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product. It should be handled under inert gas and protected from moisture. It should be kept away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source .
Propriétés
IUPAC Name |
4,4-diethoxybut-2-yn-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-3-10-8(11-4-2)6-5-7-9/h8-9H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLYRABEQXQFJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C#CCO)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Diethoxybut-2-yn-1-ol | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

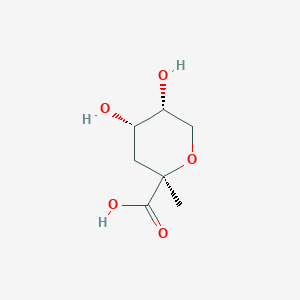
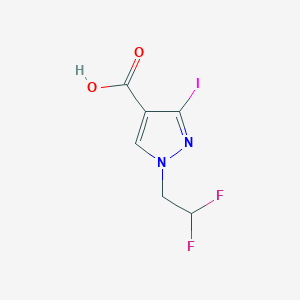

![2-(Benzyloxy)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2449183.png)
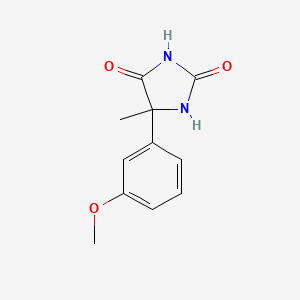
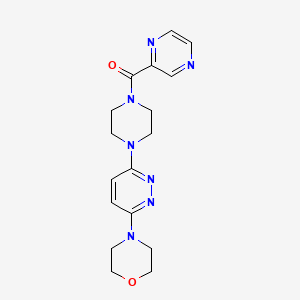
![6-((2,4-dichlorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2449187.png)
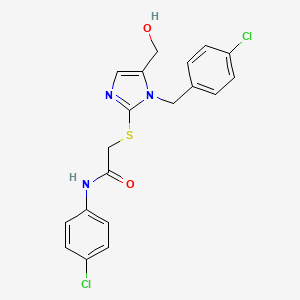
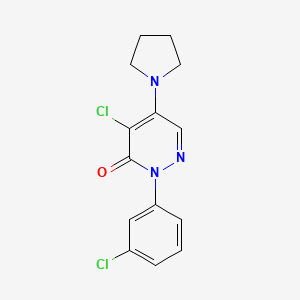
![4-[(4-Aminopiperidin-1-yl)methyl]-2-ethoxyphenol dihydrochloride](/img/structure/B2449191.png)
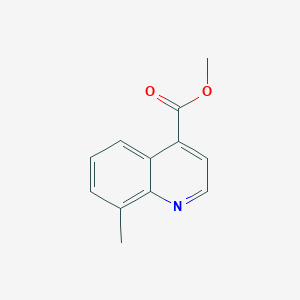
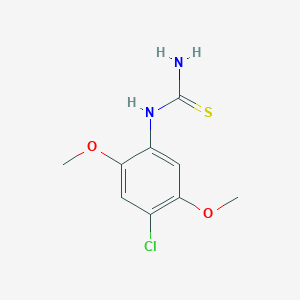
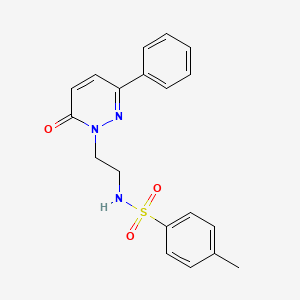
![2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2449197.png)